![molecular formula C18H29NO2 B5128557 1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
1-[6-(4-methoxyphenoxy)hexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-methoxyphenoxy)hexyl]piperidine, also known as MHP, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MHP is a piperidine derivative that has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases and disorders.
Wirkmechanismus
1-[6-(4-methoxyphenoxy)hexyl]piperidine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 1-[6-(4-methoxyphenoxy)hexyl]piperidine increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-[6-(4-methoxyphenoxy)hexyl]piperidine has been found to have a number of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory, and protect against oxidative stress. 1-[6-(4-methoxyphenoxy)hexyl]piperidine has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the brain and prevent or slow the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[6-(4-methoxyphenoxy)hexyl]piperidine in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases and disorders. However, one limitation is that more research is needed to fully understand the safety and efficacy of 1-[6-(4-methoxyphenoxy)hexyl]piperidine, as well as its potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-[6-(4-methoxyphenoxy)hexyl]piperidine, including further studies on its safety and efficacy, as well as its potential use in the treatment of other diseases and disorders. Additionally, research could focus on developing new and more efficient methods for synthesizing 1-[6-(4-methoxyphenoxy)hexyl]piperidine, as well as identifying potential drug targets and developing new therapeutic applications. Overall, 1-[6-(4-methoxyphenoxy)hexyl]piperidine is a promising compound with a wide range of potential applications in the field of medicine and neuroscience.
Synthesemethoden
1-[6-(4-methoxyphenoxy)hexyl]piperidine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 1-bromo-6-chlorohexane, followed by the reaction of the resulting product with piperidine. Other methods include the reaction of 4-methoxyphenol with 1-bromo-6-iodohexane, followed by the reaction of the resulting product with piperidine.
Wissenschaftliche Forschungsanwendungen
1-[6-(4-methoxyphenoxy)hexyl]piperidine has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that 1-[6-(4-methoxyphenoxy)hexyl]piperidine has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
Eigenschaften
IUPAC Name |
1-[6-(4-methoxyphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-20-17-9-11-18(12-10-17)21-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNMNDIZPWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Methoxyphenoxy)hexyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
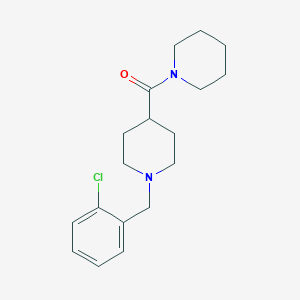
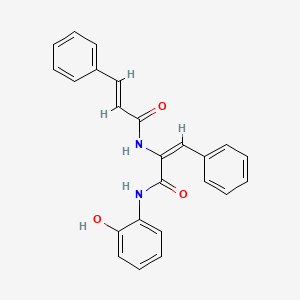
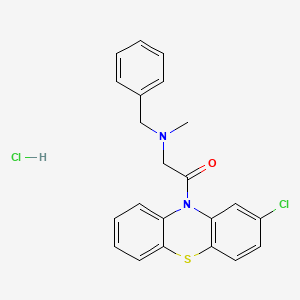
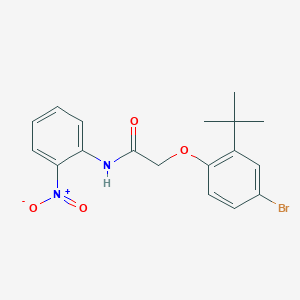
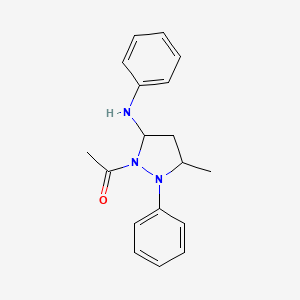

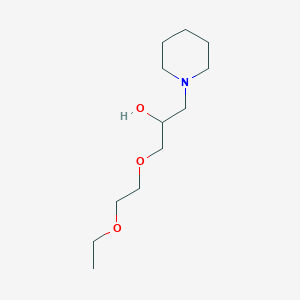
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
